molecular formula C6H12N4O B13242875 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol

Cat. No.: B13242875
M. Wt: 156.19 g/mol
InChI Key: WHEBJZVMNSJDJC-UHFFFAOYSA-N
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Description

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol can be achieved through several synthetic routes. . This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions to afford the triazole ring.

Another approach involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials, which undergo a series of condensation and cyclization reactions to form the desired triazole compound .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Thionyl chloride for converting hydroxyl to chloride, followed by nucleophilic substitution with desired nucleophiles.

Major Products Formed

    Oxidation: Formation of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one.

    Reduction: Formation of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propanamine.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-stacking interactions, enhancing its binding affinity to biological targets . The amino and hydroxyl groups can participate in various biochemical reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

3-amino-1-(1-methyltriazol-4-yl)propan-1-ol

InChI

InChI=1S/C6H12N4O/c1-10-4-5(8-9-10)6(11)2-3-7/h4,6,11H,2-3,7H2,1H3

InChI Key

WHEBJZVMNSJDJC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(CCN)O

Origin of Product

United States

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